

Technical Guide: L-Histidine Biosynthesis and Metabolic Engineering

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Compound of Interest

Compound Name: L-HISTIDINE:HCL:H2O (<5% D)
(RING-2-13C)

Cat. No.: B1580087

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Executive Summary: The Imidazole Challenge

L-Histidine is unique among proteinogenic amino acids due to its imidazole side chain (

), allowing it to function as a versatile proton buffer and nucleophile in enzyme active sites.^[1]

For the drug development and industrial biotechnology sectors, Histidine presents a dual challenge:

- **High Metabolic Cost:** Its biosynthesis is energetically expensive (requiring 41 ATP equivalents per mole), making high-titer microbial production difficult.
- **Strict Regulation:** The pathway is governed by arguably the most sensitive feedback inhibition mechanism in bacterial metabolism, centered on the enzyme ATP-phosphoribosyltransferase (ATP-PRT).

This guide dissects the molecular mechanisms of Histidine turnover, providing actionable protocols for strain engineering and analytical quantification.

The Anabolic Pathway: Biosynthesis and Regulation

The biosynthesis of L-Histidine from Phosphoribosyl pyrophosphate (PRPP) involves 10 enzymatic steps catalyzed by 8 gene products (in *E. coli*, hisG through hisI).

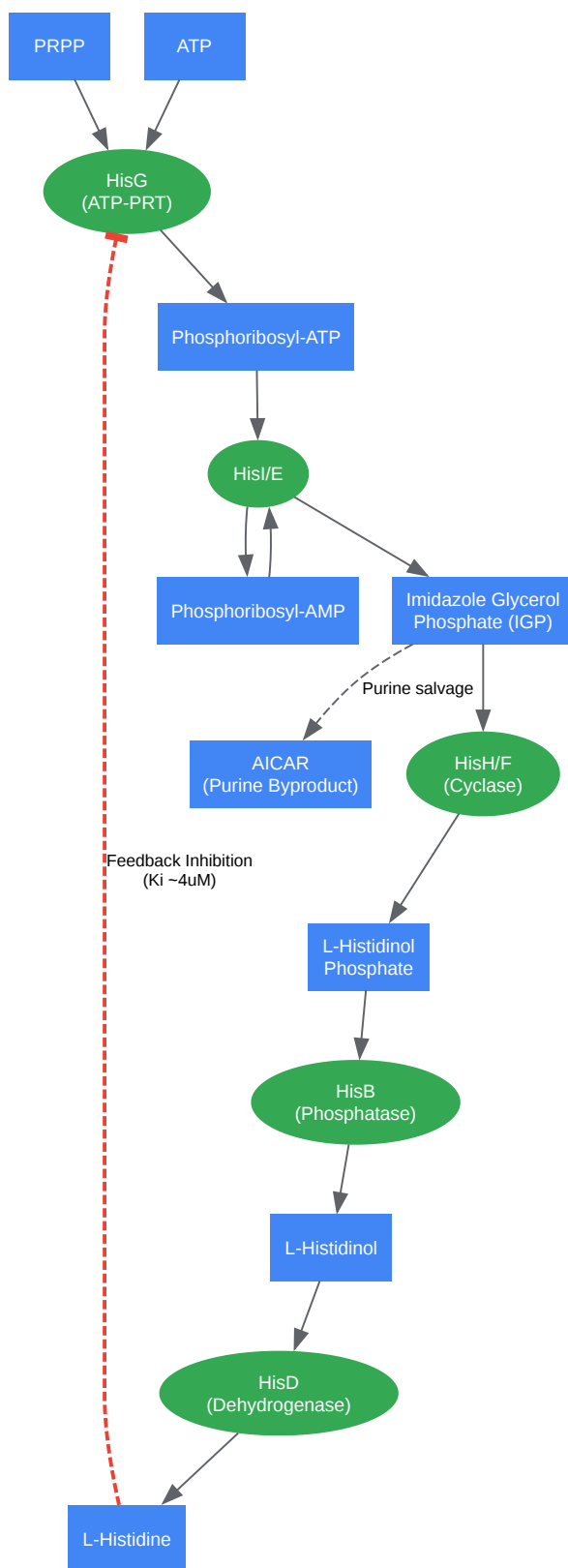
The Critical Control Point: ATP-PRT (hisG)

The first committed step is the condensation of ATP and PRPP catalyzed by ATP-phosphoribosyltransferase (ATP-PRT).[1][2]

- Mechanism: ATP-PRT exists in an equilibrium between an active dimer/hexamer and an inactive oligomer.
- Feedback Inhibition: L-Histidine binds allosterically to ATP-PRT.[3][4] In wild-type *E. coli*, a concentration as low as 4 μM L-Histidine can inhibit activity by 50% ().
- Engineering Insight: To achieve industrial titers, the native hisG must be replaced with a feedback-resistant mutant (e.g., hisG E271K or *C. glutamicum* A270D).

Pathway Visualization

The following diagram illustrates the flux from PRPP to Histidine, highlighting the ATP-PRT regulatory bottleneck.



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Figure 1: The L-Histidine biosynthetic pathway. The red dashed line indicates the critical feedback inhibition loop acting on HisG.

The Catabolic Pathway: The Hut System

In fermentation processes, preventing product degradation is as vital as enhancing synthesis. Histidine is catabolized via the Hut (Histidine utilization) pathway to Glutamate and Ammonia.

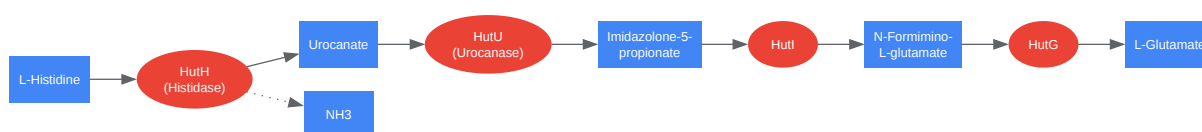
[5][6][7]

Mechanism of Degradation

- Histidase (HutH): Deaminates Histidine to Urocanate. This is the rate-limiting step in catabolism.
- Urocanase (HutU): Converts Urocanate to Imidazolone-5-propionate.
- Hydrolysis: Final conversion to L-Glutamate.

Engineering Strategy

For production strains, the hut operon (specifically hutH) is a primary deletion target () to prevent the cell from consuming the expensive Histidine product as a nitrogen source.



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Figure 2: The Histidine Utilization (Hut) pathway. Deletion of HutH is standard practice in production strains.

Metabolic Engineering & Optimization

To construct a high-performance strain (e.g., *C. glutamicum* or *E. coli*), we must systematically deregulate the pathway.

Table 1: Strategic Genetic Modifications

Target Gene	Modification	Rationale
hisG	Mutation (E271K)	Desensitization: Removes allosteric binding site for L-His, preventing feedback inhibition [1].
prs	Overexpression	Precursor Supply: Increases PRPP pool, the ribose donor for the pathway.
hutH	Deletion ()	Product Stability: Prevents degradation of Histidine into Urocanate.
purF	Attenuation	Flux Balancing: Reduces competitive consumption of PRPP by the purine pathway.

Analytical Protocol: HPLC Quantification

L-Histidine lacks a strong UV chromophore. Therefore, pre-column derivatization is required for accurate quantification in fermentation broth.

Protocol: OPA-Derivatization HPLC

Principle: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[8]

Reagents:

- Derivatization Buffer: 10 mg OPA dissolved in 250 μ L Methanol + 25 μ L 3-Mercaptopropionic acid (3-MPA) + 2.5 mL 0.4 M Borate buffer (pH 10.2).
- Mobile Phase A: 10 mM

, 10 mM

, pH 8.2.

- Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

Workflow:

- Sample Prep: Centrifuge broth (10,000 x g, 5 min). Filter supernatant (0.22 μ m).
- Derivatization: Mix 10 μ L sample + 10 μ L OPA reagent. Incubate 1 min at 4°C (autosampler).
- Injection: 5 μ L onto C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus, 3.5 μ m).
- Detection: Fluorescence Detector (FLD).[9]
 - Excitation: 340 nm[9]
 - Emission: 450 nm[9]
- Elution: Gradient from 0% B to 100% B over 15 minutes.

Validation Criteria:

- Linearity () range: 10 μ M – 1000 μ M.
- L-His elutes distinctly from other amino acids due to the imidazole ring's interaction with the stationary phase at pH 8.2.

References

- Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase. Source: National Institutes of Health (PMC) / Biochemistry Link:[[Link](#)]
- Combinatorial Protein Engineering and Metabolic Engineering for Efficient Synthesis of L-Histidine in *Corynebacterium glutamicum*. Source: ACS Synthetic Biology Link:[[10](#)][[Link](#)]

- Regulation of the Histidine Utilization (Hut) System in Bacteria. Source: Microbiology and Molecular Biology Reviews Link:[[Link](#)]
- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Source: Journal of Chromatography B / NIH Link:[[Link](#)]

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Sources

- 1. Histidine Biosynthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Regulation of the Histidine Utilization (Hut) System in Bacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of the histidine utilization (hut) system in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 10. pubs.acs.org [pubs.acs.org]
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